molecular formula C11H15Cl2NO B7763559 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- CAS No. 73972-49-3

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-

Cat. No. B7763559
CAS RN: 73972-49-3
M. Wt: 248.15 g/mol
InChI Key: IZGKPQZVDBIZCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylamino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2NO/c1-11(2,7-15)14-6-8-3-4-9(12)10(13)5-8/h3-5,14-15H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGKPQZVDBIZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224713
Record name 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73972-49-3
Record name 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073972493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC221130
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221130
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2-(3,4-dichlorobenzylamino)-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90224713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,4-Dichlorobenzyl chloride (3.95 g) was added to 2-amino-2-methylpropan-1-ol (17.8 g) and the mixture was stirred at 60° C. under nitrogen for 2 h. Excess amine was removed by distillation under vacuum and the residue was partitioned between saturated aqueous sodium bicarbonate (100 ml) and ethyl acetate (100 ml). The phases were separated, the organic layer was washed with water (4×100 ml) and brine (100 ml), dried (Na2SO4) and concentrated under vacuum to give the title compound as a white solid (4.7 g).
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One

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